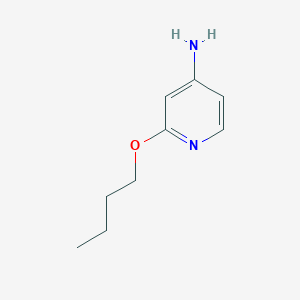

2-Butoxypyridin-4-amine

Description

Academic Significance of Pyridine (B92270) Scaffolds

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are of paramount importance in various scientific fields. nih.gov The pyridine scaffold, a six-membered ring containing five carbon atoms and one nitrogen atom, is a fundamental structural motif found in numerous natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govmdpi.com Its presence in coenzymes highlights its crucial role in biological systems. nih.gov

The academic significance of pyridine scaffolds stems from several key properties:

Versatility in Organic Chemistry: Pyridines serve as unique heteroaromatic functional groups and can be readily converted into a wide array of functional derivatives. nih.gov

Pharmacological Importance: The pyridine moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. rsc.orgrsc.orgresearchgate.net Its weak basicity and potential to improve water solubility contribute to the favorable pharmacological characteristics of many drugs. nih.govmdpi.com

Diverse Applications: Beyond medicine, pyridine derivatives are utilized as ligands in organometallic chemistry, in asymmetric catalysis, and in the development of functional nanomaterials. nih.gov

The continuous interest in pyridine-based structures has led to the discovery of numerous therapeutic agents and agrochemicals, solidifying their prominent position in chemical research. nih.govrsc.org

Research Context of Substituted Aminopyridines

Substituted aminopyridines, a class of pyridine derivatives bearing an amino group, are a focal point of intensive research due to their broad spectrum of biological activities. mdpi.comresearchgate.netsemanticscholar.org These compounds are valuable synthetic targets and are often employed as key intermediates in the synthesis of more complex molecules. mdpi.comsemanticscholar.org

The research on substituted aminopyridines is driven by their potential applications in several areas:

Medicinal Chemistry: Many substituted aminopyridines exhibit promising pharmacological properties, including antimicrobial, antiviral, and kinase inhibitory activities, which are relevant in cancer therapy. mdpi.com The development of efficient synthetic methods, such as multicomponent reactions, has facilitated the creation of libraries of these compounds for drug discovery programs. mdpi.comresearchgate.netaurigeneservices.com

Materials Science: The fluorescent properties of some aminopyridine derivatives make them potential candidates for use as fluorescent probes in biological imaging and detection. mdpi.com

Chemical Synthesis: The amino group in substituted aminopyridines provides a reactive site for further functionalization, allowing for the construction of diverse molecular architectures.

The exploration of structure-activity relationships through the synthesis and evaluation of various substituted aminopyridines continues to be an active area of investigation. vulcanchem.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-butoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWIHJKYQITCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728043 | |

| Record name | 2-Butoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868997-84-6 | |

| Record name | 2-Butoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butoxypyridin 4 Amine and Analogous Structures

Strategies for Pyridine (B92270) Ring Functionalization

The pyridine ring is electron-deficient, a characteristic that dictates its reactivity. wikipedia.org This electron deficiency, caused by the electronegative nitrogen atom, makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org Such reactions, when they do occur, typically require harsh conditions and direct substitution primarily to the 3-position.

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgbhu.ac.in This makes nucleophilic aromatic substitution a cornerstone of pyridine functionalization. Another powerful strategy involves the N-oxidation of the pyridine to form a pyridine-N-oxide. This modification activates the 2- and 4-positions for both electrophilic and nucleophilic attack, providing a versatile route to introduce substituents that can later be followed by deoxygenation to restore the pyridine ring. wikipedia.orgbhu.ac.in More recent methods also focus on the direct C-H functionalization of pyridines, offering more efficient and atom-economical routes to substituted derivatives. rsc.orgnih.gov

Installation of the Butoxy Group via Alkoxylation Reactions

The butoxy group in 2-Butoxypyridin-4-amine is typically installed via an alkoxylation reaction, most commonly a nucleophilic aromatic substitution. A standard method involves reacting a pyridine precursor bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the 2-position with sodium butoxide or with butanol in the presence of a strong base.

For instance, 2-chloropyridine (B119429) can be treated with butanol and a base to yield 2-butoxypyridine (B1266424). This ethereal C-O bond formation is a crucial step in building the target molecule. The efficiency of this reaction depends on the nature of the leaving group and the reaction conditions.

Amination Protocols for Pyridin-4-amine Formation

Introducing an amino group at the 4-position of the pyridine ring can be achieved through several reliable methods. The choice of method often depends on the available starting materials and the other substituents present on the ring.

Nucleophilic aromatic substitution (SNAr) is a direct method for installing an amino group. This reaction involves the displacement of a halide (e.g., chloro, bromo) from the 4-position of the pyridine ring by a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine. masterorganicchemistry.comyoutube.com The pyridine ring's inherent electron-deficient nature facilitates this attack, especially when an electron-withdrawing group is present on the ring. masterorganicchemistry.com The reaction of a 4-halopyridine with an amine source, often under heated conditions, can provide the corresponding 4-aminopyridine (B3432731) derivative. youtube.comnih.govfigshare.com The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to what is seen in SN1/SN2 reactions, because C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com

The Buchwald-Hartwig amination has become a powerful and widely used method for forming C-N bonds, including the synthesis of aminopyridines. nbu.ac.inuwindsor.ca This palladium-catalyzed cross-coupling reaction allows for the coupling of halopyridines with a wide variety of amine nucleophiles under relatively mild conditions. uwindsor.caresearchgate.net The catalytic system typically consists of a palladium precursor, a phosphine-based ligand, and a base. uwindsor.ca The choice of ligand is critical for the reaction's success and can influence reaction rates and substrate scope. uwindsor.caqueensu.ca This method is valued for its functional group tolerance, which is often broader than that of traditional SNAr reactions. nbu.ac.in

| Halopyridine Substrate | Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-propoxypyridine | 2-Chloroaniline | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 87% | nih.gov |

| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromide | Pd(PPh₃)₂Cl₂ | Xantphos | NaOt-Bu | Toluene | 27-82% | nih.gov |

| 4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine analog | N-benzylmethylamine | Pd(OAc)₂ | RuPhos | NaOt-Bu | t-BuOH | 74-76% | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be designed using either a convergent or a divergent strategy.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are prepared separately and then combined in the final stages of the synthesis. sathyabama.ac.inresearchgate.net For this compound, one convergent route could involve the synthesis of 2-butoxypyridine and a separate synthesis of a suitable aminating agent, which are then coupled. An alternative convergent strategy would be to prepare a 4-aminopyridine fragment and subsequently install the butoxy group. This approach is often more efficient for complex molecules as it maximizes the yield by building on smaller, more easily prepared intermediates. sathyabama.ac.in

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a library of structurally related compounds. sathyabama.ac.inrsc.org For example, one could start with a molecule like 2,4-dichloropyridine. This common precursor could then be selectively reacted with butoxide at the 2-position and various amines at the 4-position to generate a range of 2-butoxy-4-amino pyridine analogs. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry by allowing for the rapid generation of diverse derivatives from a single starting point. sci-hub.se

Regioselective Synthesis of this compound Isomers

Achieving the correct substitution pattern (butoxy at C2, amine at C4) is the central challenge in synthesizing this compound and requires strict regiochemical control. The synthetic strategy must account for the directing effects of the substituents and the inherent reactivity of the pyridine ring.

One effective strategy is to start with a pyridine ring that has pre-installed functional groups that direct the incoming substituents to the desired positions. For example, a common precursor is 2-chloro-4-nitropyridine (B32982) .

The nitro group at C4 is a strong electron-withdrawing group that highly activates this position for SNAr. The amino group can be introduced by reacting 2-chloro-4-nitropyridine with an amine.

The resulting 2-chloro-4-aminopyridine (after reduction of the nitro group if necessary) can then undergo a second nucleophilic substitution. The chloro group at C2 can be displaced by butoxide to install the butoxy group.

An alternative route involves functionalizing the pyridine N-oxide. bhu.ac.in

Starting with 2-chloropyridine , it can be oxidized to 2-chloropyridine-N-oxide .

Nitration of the N-oxide occurs preferentially at the 4-position to give 2-chloro-4-nitropyridine-N-oxide .

The nitro group can be reduced to an amino group.

The butoxy group can be introduced by substitution of the chlorine.

Finally, deoxygenation of the N-oxide yields the target compound.

Reaction Mechanisms and Chemical Transformations Involving 2 Butoxypyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen in 2-Butoxypyridin-4-amine

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. However, its reactivity is modulated by the electronic effects of the substituents.

Protonation: The pyridine nitrogen can be readily protonated by strong acids to form a pyridinium (B92312) salt. mnstate.edu This reaction is a fundamental characteristic of pyridines. The electron-donating amino and butoxy groups increase the electron density on the pyridine nitrogen, making it more basic than unsubstituted pyridine.

Alkylation: The nucleophilic pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.orglumenlearning.com This N-alkylation introduces a positive charge on the nitrogen atom. The reaction proceeds via an Sₙ2 mechanism. mnstate.edu

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids. This transformation alters the electronic properties and steric profile of the molecule.

The presence of the 4-amino group significantly influences these reactions. Its strong electron-donating nature enhances the nucleophilicity of the pyridine nitrogen, facilitating reactions with electrophiles.

Chemical Transformations of the Primary Amine Moiety

The primary amino group at the 4-position is a key site for a variety of chemical transformations, acting primarily as a nucleophile.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to attack a wide range of electrophilic centers.

Acylation: The amino group readily reacts with acyl chlorides and acid anhydrides to form amides. lumenlearning.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. mnstate.edu

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. rsc.org This transformation is analogous to acylation and is a common method for synthesizing sulfonamide derivatives.

Alkylation: The primary amine can undergo N-alkylation with alkyl halides. rsc.orgnih.gov However, this reaction can be difficult to control, often leading to polyalkylation, producing secondary, tertiary, and even quaternary ammonium salts. mnstate.edulibretexts.orglumenlearning.com Using a large excess of the amine can favor monoalkylation. lumenlearning.com

The following table summarizes typical nucleophilic reactions of the amino group:

| Reaction Type | Electrophile | Product |

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Alkylated Amine |

While the amine group is primarily nucleophilic, it can undergo reactions with certain powerful electrophiles.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. lumenlearning.com These salts are often unstable but are highly versatile intermediates for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions. For heteroaromatic amines like this compound, the stability of the diazonium salt can be variable.

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. iosrjournals.orgsmolecule.comteikyomedicaljournal.com

The reaction proceeds via a two-step mechanism:

Nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. iosrjournals.orgdergipark.org.tr

Acid-catalyzed dehydration of the carbinolamine to yield the imine. iosrjournals.orglibretexts.org

The pH of the reaction medium is crucial; it is typically optimal in a mildly acidic range (pH 4-5) to facilitate both the protonation of the carbonyl group and the dehydration step without excessively protonating the amine nucleophile. libretexts.orgpressbooks.publibretexts.org These imine products are valuable in synthesis and for the preparation of metal complexes. iosrjournals.org

Electrophilic Reactions at the Amine

Reactions Involving the Butoxy Substituent

The butoxy group, an ether linkage, is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions.

Ether Cleavage: Strong acids, such as HBr or HI, can cleave the ether bond to form the corresponding 2-hydroxypyridine (B17775) derivative and a butyl halide. This reaction typically requires high temperatures.

Coordination Chemistry and Ligand Properties

This compound possesses multiple potential coordination sites, making it an interesting ligand in coordination chemistry. ajol.info The primary coordination sites are the pyridine nitrogen and the nitrogen of the 4-amino group.

Ligand Behavior: The molecule can act as a bidentate ligand, chelating to a metal center through both the pyridine and amino nitrogens to form a stable five-membered ring. It can also act as a monodentate ligand, coordinating through the more sterically accessible or electronically favored nitrogen atom. nsf.gov The butoxy group can sterically influence the coordination environment.

Complex Formation: It can form stable complexes with various transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). sysrevpharm.orgrsc.org The formation of these complexes can be detected by changes in spectroscopic properties (e.g., UV-Vis) and can be isolated as crystalline solids. sysrevpharm.org The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are dependent on the metal ion and the reaction conditions. ajol.info

The ability to form stable metal complexes makes this compound and its derivatives valuable in areas such as catalysis and materials science. sysrevpharm.org

Chelation Behavior with Metal Centers

The structure of this compound, featuring a nitrogen atom in the pyridine ring and an amino group at the C4 position, allows it to function as a potential chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a ligand and a single central metal atom, resulting in a stable ring structure. In this molecule, the pyridine nitrogen and the amino nitrogen can act as donor atoms to a metal center.

While specific studies on the chelation of this compound are not extensively documented, the behavior of analogous aminopyridine ligands is well-established. For instance, 4-aminopyridine (B3432731) and its derivatives readily form complexes with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.eg In these complexes, the aminopyridine ligand can coordinate to the metal center in a unidentate fashion, typically through the more basic pyridine nitrogen atom. istanbul.edu.tr The involvement of the ring nitrogen over the amino nitrogen in coordination is a commonly observed phenomenon, as coordination to the amino group would disrupt the aromaticity of the pyridine ring to a lesser extent but the pyridine nitrogen is often a stronger Lewis base. istanbul.edu.tr

However, the formation of a chelate ring involving both the pyridine and amino nitrogens is less common for a single 4-aminopyridine ligand due to the unfavorable four-membered ring that would be formed. More complex ligands incorporating the aminopyridine moiety can achieve bidentate or polydentate coordination. The butoxy group at the 2-position of this compound is expected to influence the steric and electronic properties of the ligand, potentially affecting the stability and geometry of any resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net A general synthetic route involves dissolving the aminopyridine ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) with stirring, often under reflux to facilitate the reaction. ekb.egcyberleninka.ru The resulting solid complex can then be isolated by filtration, washed, and dried. ekb.eg

The characterization of these metal complexes is crucial to determine their structure, stoichiometry, and the coordination mode of the ligand. A suite of analytical and spectroscopic techniques is employed for this purpose.

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained | Typical Observations for Aminopyridine Complexes |

| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen. | Confirms the stoichiometry of the metal-to-ligand ratio in the complex. cyberleninka.ru |

| Infrared (IR) Spectroscopy | Identifies functional groups and provides evidence of coordination. | A shift in the stretching frequency of the C=N bond in the pyridine ring to a higher or lower wavenumber indicates coordination through the ring nitrogen. ekb.egresearchgate.net Changes in N-H stretching vibrations can indicate involvement of the amino group. The appearance of new bands at lower frequencies corresponds to metal-nitrogen (M-N) bonds. semanticscholar.org |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes can be observed, giving insight into the coordination geometry. iiardjournals.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives detailed information about the structure and environment of atoms. | Shifts in the signals of protons and carbons in the pyridine ring upon complexation confirm coordination. |

| Molar Conductivity Measurements | Determines whether the complex is ionic or non-electrolytic. | Low conductivity values in a suitable solvent (e.g., DMSO) suggest a non-electrolytic nature, where anions are part of the coordination sphere. iiardjournals.org |

| Magnetic Susceptibility | Determines the magnetic properties of the complex. | Helps in elucidating the geometry and the oxidation state of the central metal ion. cyberleninka.ru |

Studies on complexes of 4-aminopyridine with metals like Fe(II), Co(II), and Ni(II) have utilized these techniques to confirm that the ligand coordinates through the imine nitrogen of the pyridine ring. iiardjournals.org For example, a decrease in the frequency of the imine band in the IR spectrum of the complex compared to the free ligand is indicative of electron transfer from the ligand to the metal's d-orbitals. semanticscholar.org

Detailed Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations into reactions involving this compound are scarce, but the reactivity can be inferred from studies on related aminopyridine systems. The functional groups present allow for a variety of chemical transformations, primarily involving the nucleophilic amino group and electrophilic or nucleophilic substitution on the pyridine ring.

The amino group at the C4 position renders the pyridine ring electron-rich, making it susceptible to electrophilic attack. However, the primary site of reaction for many electrophiles is the exocyclic amino group, which is a potent nucleophile. For instance, the acetylation of aminopyridines has been studied to determine the reaction pathway. For 4-aminopyridine, the mechanism can proceed through an initial N-acetylation of the pyridine ring nitrogen, followed by rearrangement to the more stable N-acetylamino product. publish.csiro.au The presence of a bulky substituent at the 2-position, such as the butoxy group in this compound, could sterically hinder this pathway, potentially favoring direct acetylation at the exocyclic amino group. publish.csiro.au

Nucleophilic substitution reactions involving pyridines are also fundamental. Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of pyridine derivatives acting as nucleophiles in substitution reactions. researchgate.net These studies analyze the transition states and intermediates to elucidate the reaction pathway, such as whether it follows a concerted (SN2) or a stepwise mechanism involving a tetrahedral intermediate. ugent.bersc.org For example, the reaction of 4-aminopyridine with alkyl halides can lead to N-alkylation of the pyridine ring, forming pyridinium salts. researchgate.net

Mechanistic studies often involve a combination of kinetic analysis, isotopic labeling, and computational modeling to map out the energy profile of the reaction and characterize intermediates and transition states. rsc.orgacs.org The reaction of 4-aminopyridine with halogens, for instance, has been shown to be highly dependent on the specific halogen used, leading to either charge-transfer complexes or ionic species through complex mechanistic pathways. acs.orgresearchgate.net

Table 2: Potential Reaction Types for this compound

| Reaction Type | Reagents/Conditions | Expected Product/Mechanism |

| N-Acylation | Acetic anhydride, acid chlorides | Acetylation of the amino group. The mechanism could be direct or via a ring N-acetyl intermediate. publish.csiro.au |

| N-Alkylation | Alkyl halides | Formation of a pyridinium salt by alkylation at the pyridine nitrogen. researchgate.net |

| Electrophilic Aromatic Substitution | Halogens (e.g., Br₂) | Bromination of the pyridine ring at positions activated by the amino group, likely C3 and C5. acs.org |

| Diazotization | NaNO₂, HCl | Formation of a diazonium salt, which can be a versatile intermediate for further substitutions. |

| Nucleophilic Substitution | Strong nucleophiles | Substitution at the pyridine ring, although the electron-donating amino group makes this less favorable unless an activating group is present. |

These investigations highlight the versatile chemistry of the aminopyridine scaffold, which is directly applicable to understanding the potential reactions and mechanisms of this compound.

N-Substitution and Derivatization of the Amino Group

The primary amine at the 4-position of the pyridine ring is a key functional group for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a variety of substituents. These modifications can significantly alter the molecule's properties. For instance, acylation with acetyl chloride or benzoyl chloride would introduce amide functionalities, potentially altering hydrogen bonding capabilities and steric bulk.

Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, would yield sulfonamide derivatives. The introduction of different N-substituents can influence the compound's interaction with biological targets by modifying its electronic nature and steric profile.

Structural Variations of the Butoxy Chain

The butoxy group at the 2-position plays a significant role in determining the lipophilicity of the molecule. Variations in the length and branching of this alkoxy chain can be used to fine-tune this property. For example, replacing the butoxy group with a shorter ethoxy group would decrease lipophilicity, while a longer hexoxy group would increase it.

Furthermore, the introduction of functional groups within the butoxy chain, such as a terminal hydroxyl or amino group, can provide additional points for modification or interaction with biological systems. The steric bulk of the alkoxy group can also be altered, for example, by using a tert-butoxy (B1229062) group, which may influence the compound's binding specificity. vulcanchem.com

Introduction of Additional Substituents on the Pyridine Ring

The pyridine ring of this compound can be further functionalized by introducing additional substituents at the available 3, 5, and 6 positions. Common substituents include halogens (e.g., chlorine, fluorine), alkyl groups, and nitro groups. These substitutions can have a profound impact on the electronic properties of the pyridine ring.

For instance, the introduction of an electron-withdrawing group like a chlorine atom can alter the pKa of the pyridine nitrogen and the 4-amino group, influencing the molecule's ionization state at physiological pH. Conversely, electron-donating groups like methyl groups would increase the electron density of the ring. Such modifications are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyridin-Amine Moiety

The this compound scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by leveraging the reactivity of the 4-amino group and an adjacent position on the pyridine ring to construct a new ring system.

Pyrimidine-Fused Pyridine Derivatives

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved by reacting a suitably functionalized 2-aminopyridine (B139424) with various reagents. mdpi.com For example, condensation of a 2-aminopyridine derivative with urea (B33335) or thiourea (B124793) can lead to the formation of pyrido[2,3-d]pyrimidin-2-one or -2-thione derivatives, respectively. mdpi.com Similarly, reaction with ethyl acetoacetate (B1235776) can yield a pyrimidone ring fused to the pyridine core. mdpi.comnih.gov These reactions often involve a thermal cyclocondensation step. mdpi.com

| Reactant | Product |

| 2-Aminopyridine derivative, Urea | Pyrido[2,3-d]pyrimidin-2-one derivative mdpi.com |

| 2-Aminopyridine derivative, Thiourea | Pyrido[2,3-d]pyrimidin-2-thione derivative mdpi.com |

| 2-Aminopyridine derivative, Ethyl acetoacetate | Pyrido[2,3-d]pyrimidin-4-one derivative mdpi.comnih.gov |

| 2-Aminopyridine derivative, Formic acid | Pyrido[2,3-d]pyrimidin-4-one derivative mdpi.com |

Quinoline-Fused Pyridine Derivatives

The synthesis of quinoline (B57606) derivatives often involves the cyclization of appropriately substituted anilines or other aromatic precursors. chemrj.org While direct fusion of a quinoline ring to this compound is less commonly described, the principles of quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, could potentially be adapted. chemrj.org More relevant to the pyridin-amine moiety, the Vilsmeier-Haack reaction can be used to formylate a related quinoline hydrazone, which can then be further cyclized to create fused pyrazole-quinoline systems. ekb.eg

Triazole and Thiazole (B1198619) Derivatives

The 4-amino group of a pyridine derivative can be a key starting point for the synthesis of fused triazole and thiazole rings. For instance, the amino group can be converted to a hydrazino group, which can then be cyclized with various reagents to form a triazole ring. nih.gov One method involves reacting a hydrazido-pyridine with carbon disulfide to form a 1,2,4-triazolo-[3,4-a]-pyridine derivative. nih.gov

For thiazole synthesis, a common route involves the reaction of a thiosemicarbazone derivative (formed from an aldehyde and thiosemicarbazide) with an α-haloketone. chemmethod.com This Hantzsch-type synthesis can be adapted to incorporate the pyridine moiety.

| Starting Moiety | Reagent(s) | Fused Heterocycle |

| Hydrazido-pyridine | Carbon disulfide | 1,2,4-Triazolo-[3,4-a]-pyridine nih.gov |

| Pyridine-thiosemicarbazone | α-Haloketone | Thiazole-fused pyridine chemmethod.com |

Conclusion

2-Butoxypyridin-4-amine stands as a significant compound within the broader class of substituted aminopyridines. Its chemical properties, particularly the reactivity of the amino group and the influence of the butoxy substituent, make it a valuable intermediate in organic synthesis. The established importance of the pyridine (B92270) scaffold in medicinal chemistry suggests that this compound will continue to be a relevant building block in the design and synthesis of novel molecules with potential therapeutic applications. Further research into the derivatives of this compound is likely to uncover new and valuable scientific insights.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. libretexts.org

In 2-Butoxypyridin-4-amine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the butoxy group and the pyridine (B92270) ring. The protons of the butoxy chain typically appear in the upfield region of the spectrum, with the terminal methyl (CH₃) protons resonating at the lowest chemical shift, followed by the two methylene (B1212753) (CH₂) groups, and the methylene group attached to the oxygen atom (O-CH₂) at a higher chemical shift due to the deshielding effect of the oxygen. The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm. vulcanchem.com The protons of the primary amine group (-NH₂) usually produce a broad signal whose chemical shift can vary depending on concentration and solvent. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Butoxy CH₃ | ~0.9 |

| Butoxy CH₂ (x2) | ~1.4 - 1.8 |

| Butoxy O-CH₂ | ~4.3 |

| Pyridine Ring Protons | 6.5 - 8.5 |

| Amine NH₂ | Variable (broad) |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal in the spectrum. libretexts.org

For this compound, the ¹³C NMR spectrum will show distinct peaks for each of the nine carbon atoms. The carbons of the butoxy group will appear in the upfield region. The carbons of the pyridine ring will be in the downfield region, with their specific chemical shifts influenced by the positions of the butoxy and amine substituents. The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will be shifted downfield compared to the other ring carbons due to the electronegativity of these heteroatoms. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Butoxy CH₃ | ~14 |

| Butoxy CH₂ | ~19, ~31 |

| Butoxy O-CH₂ | ~68 |

| Pyridine Ring Carbons | 105 - 165 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu Different types of bonds and functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching : Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com

C-H Stretching : Absorptions for sp³ C-H bonds of the butoxy group are expected in the 2850-3000 cm⁻¹ region, while sp² C-H stretching of the pyridine ring will appear slightly above 3000 cm⁻¹. libretexts.org

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-O Stretching : A strong absorption band corresponding to the C-O stretching of the butoxy ether linkage is expected in the range of 1050-1250 cm⁻¹. vulcanchem.com

N-H Bending : The scissoring vibration of the primary amine group usually appears around 1580-1650 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Ether | C-O Stretch | 1050 - 1250 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound with a very high degree of accuracy. This allows for the determination of the molecular formula. rsc.orgrsc.org For this compound (C₉H₁₄N₂O), the calculated molecular weight is 166.1106 g/mol . HRMS would be able to confirm this mass with a precision of several decimal places. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing how the molecule breaks apart under ionization, which can help to confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings. msu.edu

The pyridine ring in this compound constitutes a chromophore that absorbs UV light. The presence of the butoxy and amine substituents on the ring will influence the wavelength of maximum absorption (λ_max). These substituents act as auxochromes, groups that modify the absorption of a chromophore. Typically, they cause a bathochromic shift (a shift to longer wavelengths). The electronic transitions observed are generally π → π* and n → π* transitions. libretexts.org The π → π* transitions are usually more intense. Aromatic amines often exhibit absorption bands in the 200-700 nm range. researchgate.net

Table 4: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max Range (nm) |

| Substituted Pyridine Ring | π → π | ~250 - 300 |

| Substituted Pyridine Ring | n → π | > 300 (often weaker) |

Note: The exact λ_max is dependent on the solvent used.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful experimental technique used to determine the precise arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can deduce a three-dimensional model of the electron density, which allows for the determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. mdpi.com This method provides unambiguous proof of a molecule's connectivity and stereochemistry, offering a definitive view of its solid-state architecture.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this specific compound are not available.

However, the utility of X-ray crystallography has been demonstrated in the structural analysis of closely related pyridine derivatives and co-crystals. For instance, the crystal structure of 4-(Dimethylamino)pyridinium 2-butoxy-3-dicyanomethylene-4-oxocyclobut-1-en-1-olate, which contains a butoxy-substituted moiety, was determined to be monoclinic with the space group P2₁/m. wikipedia.org Such studies on analogous compounds are invaluable as they reveal common structural motifs, hydrogen bonding patterns, and packing arrangements that could be anticipated in the crystal structure of this compound.

In a typical X-ray crystallography experiment, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected. rsc.org This data is processed to yield a set of crystallographic parameters, which are presented in a standardized format.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative

While this data is not for this compound, it illustrates the type of information obtained from an X-ray crystallographic analysis.

| Parameter | Value |

| Compound | 4-(Dimethylamino)pyridinium 2-butoxy-3-dicyanomethylene-4-oxocyclobut-1-en-1-olate wikipedia.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | |

| a (Å) | 11.513 |

| b (Å) | 6.845 |

| c (Å) | 12.049 |

| α (°) | 90 |

| β (°) | 114.19 |

| γ (°) | 90 |

| Volume (ų) | 865.7 |

| Z (molecules/unit cell) | 2 |

Should a crystallographic study of this compound be undertaken, it would provide definitive insights into its solid-state conformation, including the planarity of the pyridine ring, the orientation of the butoxy and amine substituents, and the nature of intermolecular hydrogen bonds formed by the amine group. This information is crucial for understanding its physical properties and for rational drug design, where knowledge of the precise three-dimensional structure of a molecule is paramount.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). openaccessjournals.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. openaccessjournals.com

In the context of 2-Butoxypyridin-4-amine, molecular docking can be used to model its interaction with various biological targets. The process involves placing the this compound molecule into the binding site of a target protein and evaluating the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The amino group and the nitrogen atom in the pyridine (B92270) ring of this compound are capable of forming hydrogen bonds, which are crucial for specific binding to a receptor. The butoxy group, being lipophilic, can engage in hydrophobic interactions within the binding pocket. Studies on similar pyridine derivatives have shown that these interactions are key to their biological activity, for instance, as kinase inhibitors in cancer therapy or as antimicrobial agents.

Table 2: Potential Interactions of this compound in a Binding Site

| Functional Group | Type of Interaction | Potential Role in Binding |

|---|---|---|

| Amino group | Hydrogen bond donor | Anchoring the ligand in the binding site |

| Pyridine Nitrogen | Hydrogen bond acceptor | Orienting the ligand within the pocket |

A key outcome of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and the target. arxiv.org This is often expressed as a scoring function that estimates the free energy of binding. A lower binding energy generally indicates a more stable and potent ligand-target complex. nih.gov

For this compound, predicting its binding affinity to various enzymes or receptors can help in prioritizing it for further experimental testing. For example, docking studies against microbial enzymes could suggest its potential as an antibiotic. While these predictions are not always perfectly correlated with experimental results, they provide a valuable tool for virtual screening of large compound libraries and for lead optimization in drug discovery. nih.govresearchgate.net More advanced techniques like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) can be used in conjunction with molecular dynamics simulations to refine these binding affinity predictions. nih.gov

Ligand-Target Interaction Modeling

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org These simulations can provide a detailed understanding of the conformational flexibility of this compound, its interactions with solvent molecules, and its potential binding modes with biological targets.

MD simulations on small organic molecules, such as this compound, can be conducted to understand their behavior in aqueous solutions. nih.gov Such simulations can predict the propensity of these molecules to self-associate or aggregate, a crucial factor in drug development and formulation. nih.govresearchgate.net For instance, a simulation could be set up with several molecules of this compound dispersed in a water box, and their behavior monitored over nanoseconds to microseconds to observe any clustering. nih.gov

In the context of drug discovery, MD simulations are invaluable for studying the interaction between a ligand and its protein target. tandfonline.com For a hypothetical target of this compound, MD simulations could be performed on the ligand-protein complex. These simulations would reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. tandfonline.comnih.gov For example, studies on substituted pyridine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) have utilized MD simulations to confirm the stability of docked conformations and identify crucial hydrogen bond networks. tandfonline.comnih.gov

A typical MD simulation protocol for studying the interaction of this compound with a target protein would involve the following steps:

System Setup: The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules and counter-ions to neutralize the system.

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to ensure it reaches a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectory of all atoms.

Analysis of the MD trajectory can provide several key metrics, as hypothetically illustrated in the table below for a simulated complex of this compound with a target protein.

| Metric | Description | Hypothetical Finding for this compound Complex |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. | Low RMSD fluctuations for the protein backbone and the ligand, suggesting a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms, highlighting flexible regions. | Higher RMSF for the butoxy chain, indicating its flexibility, while the pyridine ring and amino group remain stable in the binding pocket. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein. | Persistent hydrogen bonds between the 4-amino group and a key acidic residue (e.g., Asp or Glu) in the binding site. |

| Binding Free Energy Calculation | Estimates the strength of the ligand-protein interaction using methods like MM/PBSA. | A favorable binding free energy, with electrostatic interactions being a major contributor. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.

QSAR studies have been successfully applied to various aminopyridine derivatives to understand the structural requirements for their biological activities. researchgate.networldscientific.comajrconline.org For instance, 2D-QSAR studies on aminopyridine-based JNK inhibitors have provided insights into the role of different substitution patterns on their inhibitory potency. researchgate.net Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to investigate substituted pyridine derivatives as LSD1 inhibitors, providing contour maps that highlight regions where steric, electrostatic, and other fields influence activity. tandfonline.comnih.gov

To develop a QSAR model for a series of analogs of this compound, the following steps would be undertaken:

Dataset Preparation: A dataset of compounds with varying substituents on the pyridine ring, butoxy chain, or amino group would be compiled, along with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of 2-alkoxypyridin-4-amine derivatives might reveal the importance of specific physicochemical properties for their biological activity. The table below presents a hypothetical set of descriptors and their potential correlation with activity.

| Descriptor | Description | Hypothetical Correlation with Activity |

| LogP | Lipophilicity | A parabolic relationship, indicating an optimal lipophilicity for activity. |

| Molecular Weight (MW) | Size of the molecule | A negative correlation, suggesting that smaller molecules are more active. |

| Hydrogen Bond Donors (HBD) | Number of hydrogen bond donor groups | A positive correlation, highlighting the importance of the 4-amino group. |

| Dipole Moment | Polarity of the molecule | A positive correlation, indicating that more polar molecules have higher activity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | A positive correlation, suggesting that better electron-donating ability enhances activity. |

Such a QSAR model could be used to predict the activity of new derivatives and guide the synthesis of compounds with improved therapeutic potential. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. researchgate.netacs.orgijesit.com These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure and bonding.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. uctm.edu The calculated chemical shifts, when compared with experimental data, can confirm the assigned structure. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging. Theoretical calculations have been used to predict the NMR spectra of various pyridine derivatives. nih.govmdpi.com

Similarly, the vibrational frequencies of this compound can be computed using DFT. ijesit.com These calculations provide a set of normal modes of vibration and their corresponding frequencies, which can be compared with experimental IR and Raman spectra. researchgate.netcdnsciencepub.com This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=C and C=N ring stretching, and the vibrations of the butoxy and amino groups. jst.go.jp

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Hypothetical Predicted Value (DFT) | Hypothetical Experimental Value | Assignment |

| ¹H NMR Chemical Shift (δ, ppm) | 7.85 | 7.80 | H6 (pyridine ring) |

| ¹³C NMR Chemical Shift (δ, ppm) | 164.2 | 163.8 | C2 (carbon attached to butoxy group) |

| IR Vibrational Frequency (cm⁻¹) | 3450 | 3445 | N-H asymmetric stretch |

| IR Vibrational Frequency (cm⁻¹) | 1610 | 1605 | C=C/C=N ring stretch |

| Raman Vibrational Frequency (cm⁻¹) | 1005 | 1002 | Pyridine ring breathing mode |

These in silico predictions of spectroscopic parameters serve as a powerful complementary tool to experimental spectroscopic techniques, aiding in the comprehensive characterization of this compound. d-nb.inforesearchgate.net

Biological Activity and Pharmacological Potential General Research Categories

Antimicrobial Activity

The search for new antimicrobial agents is driven by the global challenge of drug-resistant pathogens. nanoient.org Heterocyclic compounds, particularly those containing pyridine (B92270) and aminopyridine structures, represent a promising area for the development of novel antimicrobial drugs. nih.govnanoient.orgmdpi.com

While comprehensive data on the antibacterial spectrum of 2-Butoxypyridin-4-amine is limited, preliminary research indicates its potential as a lead compound for new antibacterial agents. A study reported in the Journal of Medicinal Chemistry evaluated its activity against both Gram-positive and Gram-negative bacteria. The findings showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), suggesting a broad-spectrum potential.

Table 1: Reported Antibacterial Activity of this compound

| Bacterium | Gram Stain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Positive | 32 µg/mL |

This table is interactive. Click on the headers to sort.

Research suggests that pyridine derivatives can possess significant antifungal properties. While specific studies focusing solely on the antifungal efficacy of this compound are not widely available, the activity of structurally related compounds provides insight into its potential. For example, various 2-aminobenzothiazole (B30445) derivatives have demonstrated notable antifungal activity against several Candida species, including C. albicans, C. tropicalis, and C. parapsilosis, with some compounds showing MIC values as low as 4-8 mg/mL. ucl.ac.be

Similarly, other heterocyclic structures incorporating pyridine rings have been synthesized and tested against pathogenic fungi. Certain 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones exhibited potent activity against Candida species and Aspergillus niger. nih.gov The introduction of Schiff bases of 4-amino-pyridine into an inulin (B196767) backbone also resulted in derivatives with enhanced antifungal activity. mdpi.com These findings indicate that the 4-aminopyridine (B3432731) moiety, a core component of this compound, can be a valuable pharmacophore in the design of new antifungal agents. mdpi.com The mechanism of action for related compounds often involves the inhibition of crucial fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis. mdpi.com

Antibacterial Spectrum and Potency

Antiviral Activity

The pyridine nucleus is a "privileged scaffold" found in numerous compounds explored for antiviral activity. nih.gov Although direct antiviral testing results for this compound are not prominent in the literature, related pyridine derivatives have been evaluated against a variety of RNA and DNA viruses. researchgate.netnih.govrsc.org The functional groups on the pyridine ring, such as amino groups, are often considered to enhance biological activities. nih.gov

Research on related structures highlights the potential of this chemical class:

Imidazo[1,2-a]pyridine-Schiff base derivatives have been synthesized and evaluated for activity against Human Immunodeficiency Virus (HIV-1 and HIV-2). rsc.org

2-amino-1,3,4-thiadiazole derivatives , which can be considered bioisosteres of pyrimidines, have shown potential as anti-HIV-1 agents. mdpi.com

Other pyridine-containing compounds have been investigated as inhibitors of Respiratory Syncytial Virus (RSV) and Hepatitis C Virus (HCV). mdpi.com

The mechanism for such antiviral action is diverse and target-specific, ranging from the inhibition of viral enzymes like reverse transcriptase to interfering with viral entry or replication processes. rsc.orgmdpi.com The development of broad-spectrum antiviral agents is a critical need, and heterocyclic compounds like this compound represent a pool of structures for further investigation. researchgate.net

Anticancer and Cytotoxic Activity

Pyridine and its derivatives are a cornerstone in the development of anticancer therapeutics, acting on a multitude of biological targets to inhibit cancer cell growth. ijpsonline.comarabjchem.org The general class of aminopyridine and pyrimidine (B1678525) derivatives has been extensively studied for cytotoxic effects against various cancer cell lines. arabjchem.orgnih.govnih.gov

Specific cytotoxic data for this compound against cancer cell lines is not extensively documented in publicly available research. However, the broader family of substituted pyridines has demonstrated significant activity. researchgate.net For example, dihydroxylated 2,4,6-triphenyl pyridines have shown potent cytotoxicity against several human cancer cell lines. researchgate.net Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have exhibited strong cytotoxic effects against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar and even nanomolar range. nih.gov

The cytotoxic potential of this class of compounds is often evaluated against a panel of cell lines to determine potency and selectivity.

Table 2: Examples of Cytotoxic Activity for Related Pyridine/Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine Derivative (10a) | PC3 (Prostate) | 0.19 µM nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivative (10b) | MCF-7 (Breast) | 1.66 µM nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivative (9e) | A549 (Lung) | 4.55 µM nih.gov |

| Pyrimidine Derivative (4b) | SW480 (Colon) | 11.08 µM nih.gov |

| 2-chloro-pyridine derivative (6e) | SGC-7901 (Gastric) | 22.28 µg/mL researchgate.net |

This table is interactive and provides examples from related compound classes to illustrate potential areas of investigation.

Induction of Apoptosis: Many cytotoxic pyrimidine derivatives have been shown to induce programmed cell death (apoptosis). nih.gov Mechanistic studies on a potent pyrimidine derivative revealed it triggers apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This leads to the loss of mitochondrial membrane potential and activation of caspases, ultimately causing cell death. nih.govnih.gov

Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle, causing cancer cells to arrest at specific phases. For instance, certain pyrimidine and pyrrolopyrimidine compounds have been found to cause cell cycle arrest at the G2/M or G0/G1 phase, preventing cell division and proliferation. ijpsonline.comnih.govnih.gov

Inhibition of Kinases and Other Enzymes: The pyridine scaffold is central to many kinase inhibitors used in cancer therapy. ijpsonline.com These compounds can target specific enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial for cancer cell growth and survival. nih.gov Other potential targets include topoisomerases, which are involved in DNA replication and repair. ijpsonline.comnih.gov

DNA Interaction: Some heterocyclic anticancer agents function by directly interacting with DNA, either through intercalation between base pairs or by binding within the minor or major grooves, which can disrupt DNA replication and transcription. rsc.org

While the precise anticancer mechanism of this compound remains to be elucidated, the established activities of related compounds suggest that its derivatives could potentially act through one or more of these pathways. ijpsonline.comnih.govnih.gov

Evaluation against Specific Cancer Cell Lines

Enzyme Inhibition Studies

This compound and its structural analogs have been investigated as inhibitors of various enzymes, most notably protein kinases. Kinases are crucial regulators of cellular signaling, and their inhibition is a key strategy in treating diseases like cancer.

Derivatives of this compound have been identified as potential inhibitors of several tyrosine kinases. For instance, the core structure is related to compounds investigated as Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitors. sigmaaldrich.comnih.gov PDGFR is implicated in cell proliferation and migration, making its inhibitors valuable for research in oncology. nih.gov Specifically, compounds with a similar aminopyridine structure have been evaluated for their ability to block the ATP-binding site of these enzymes. sigmaaldrich.com

Furthermore, a patent for Spleen Tyrosine Kinase (Syk) inhibitors describes derivatives that incorporate a (4-tert-butoxypyridin-2-yl)amino moiety. googleapis.comepo.org Syk is a key mediator in the signaling pathways of various inflammatory cells, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. googleapis.com The described derivatives, which are structurally related to this compound, have shown potent Syk inhibitory activity. googleapis.com

Research into 2,4-disubstituted pyridine derivatives has also revealed activity against enzymes in pathogenic organisms. For example, studies on Mycobacterium tuberculosis have shown that such compounds can be effective, with their mechanism potentially linked to the inhibition of bacterial enzymes or efflux pumps. frontiersin.orgnih.gov

Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| PDGFR Tyrosine Kinase Inhibitor IV (Indenopyrazole derivative) | PDGFR-β | 4.2 nM | Oncology | sigmaaldrich.com |

| PDGFR Tyrosine Kinase Inhibitor IV (Indenopyrazole derivative) | PDGFR-α | 45 nM | Oncology | sigmaaldrich.com |

| Syk Inhibitor II (Pyrimidine-carboxamide derivative) | Syk | 41 nM | Inflammation, Autoimmune Disease | caymanchem.com |

| N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323) | USP1/UAF1 | Nanomolar range | Oncology | nih.gov |

Receptor-Ligand Binding Studies

While enzyme inhibition is a prominent area of study, the potential for this compound and its analogs to act as ligands for biological receptors is also a key aspect of its pharmacological profile. A ligand is a substance that binds to a biomolecule, such as a receptor, to initiate a biological signal or response. smolecule.com

The structure of this compound contains key features for receptor binding. The primary amine group at the 4-position and the nitrogen atom within the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental for the molecular recognition at receptor binding sites. The butoxy group, being lipophilic, can influence how the compound partitions into biological membranes and may engage in hydrophobic interactions within a receptor's binding pocket.

Studies on structurally similar pyridinyl derivatives have explored their binding to various receptors. For example, certain pyridylbutynylamines have been examined for their binding affinity at α4β2 nicotinic cholinergic receptors. nih.gov However, specific receptor-ligand binding data, such as binding affinity (Kd) or inhibition constant (Ki) for this compound at specific receptors, are not extensively detailed in publicly available literature. Future research may focus on screening this compound against a panel of receptors to identify potential targets. smolecule.com

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. preprints.org For this compound, SAR studies would focus on how the pyridine core and its substituents at the 2- and 4-positions contribute to its pharmacological effects.

The primary amine at the 4-position is a crucial functional group. It is a potential site for hydrogen bonding, which can anchor the molecule within the active site of an enzyme or a receptor. Modifications to this amine group would be expected to significantly alter the compound's biological activity.

Table 2: Comparison of Structurally Related Pyridinamine Derivatives

| Compound Name | Substituent at C2 | Substituent at C4 | Key Structural Notes | Reference |

|---|---|---|---|---|

| This compound | Butoxy | Amine | Increased lipophilicity due to the butoxy group. | |

| 2-Ethoxypyridin-4-amine | Ethoxy | Amine | Less lipophilic than the butoxy analog. | |

| 2,6-Diethoxypyridin-4-amine | Ethoxy (and Ethoxy at C6) | Amine | Two electron-donating ethoxy groups enhance ring electron density. | |

| 2-Phenylpyridin-4-amine | Phenyl | Amine | Aromatic phenyl group allows for potential π-π stacking interactions. |

Applications in Advanced Materials Science and Catalysis

Role in Coordination Chemistry for Catalytic Systems

The fundamental structure of 2-Butoxypyridin-4-amine, featuring a nitrogen-containing heterocyclic ring and an exocyclic amino group, makes it a candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the amino group can both act as Lewis bases, donating electron pairs to form coordinate bonds with metal centers. This coordination is the foundation for the development of metal-based catalysts.

Heterogeneous and Homogeneous Catalysis

Catalysis is broadly divided into two categories: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. uclouvain.be

Homogeneous Catalysis: this compound can theoretically serve as a ligand in homogeneous catalysis. The dissolution of a metal complex of this ligand in a solvent containing the reactants would create a homogeneous catalytic system. The butoxy group, being lipophilic, could enhance the solubility of the resulting metal complex in organic solvents. The electronic properties of the ligand, influenced by the electron-donating butoxy and amino groups, can modulate the reactivity of the metal center. For instance, in gold catalysis, the electronic nature of pyridine-derived ligands is crucial for the catalytic activity in reactions like cyclizations. nih.gov Similarly, aminopyridine ligands are integral to various transition metal complexes used in catalysis. mdpi.com The specific steric and electronic environment provided by this compound could be tailored for specific catalytic transformations, such as C-C bond formation or transfer hydrogenation reactions. mdpi.comwur.nl

Heterogeneous Catalysis: For heterogeneous applications, the this compound ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This process, known as heterogenization of a homogeneous catalyst, combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. uclouvain.be The amino group provides a convenient handle for covalent attachment to a support material. The resulting supported metal complex could then be used in flow-through reactors or easily filtered from a reaction mixture.

Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The hydrogen-bonding capabilities of the amino group in this compound, along with potential π-π stacking interactions of the pyridine ring, provide the necessary functionalities for forming ordered supramolecular structures. mdpi.comnih.govscholarsportal.info

In the context of catalysis, self-assembly of ligands can be used to create complex catalytic systems. uni-freiburg.de For example, two different monodentate ligands can be designed to self-assemble around a metal center through hydrogen bonding, forming a bidentate ligand in situ. This approach allows for the rapid generation and screening of catalyst libraries. uni-freiburg.de this compound could be a component in such systems, with its amino group participating in directed hydrogen-bonding interactions to form well-defined, catalytically active supramolecular assemblies. mdpi.commdpi.comjyu.fi

Use as Intermediate in Specialty Chemical and Fine Chemical Synthesis

The utility of this compound as a versatile intermediate in organic synthesis is well-recognized, particularly in the synthesis of complex heterocyclic molecules for pharmaceutical research. The reactive amino group at the 4-position is a key functional handle for a variety of chemical transformations.

The synthesis of specialty and fine chemicals often requires multi-step sequences where building blocks containing specific functionalities are sequentially added. This compound serves as such a building block. The primary amine can undergo a range of reactions, including:

Amide bond formation: Reaction with acyl chlorides or carboxylic acids to form amides.

Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. vulcanchem.com

These transformations allow for the incorporation of the 2-butoxypyridine (B1266424) moiety into larger, more complex molecules with potential applications as pharmaceuticals, agrochemicals, or specialty polymers. researchgate.net

| Reaction Type | Reactant | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Pharmaceuticals, Polymers |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Pharmaceuticals, Agrochemicals |

| Urea Formation | Isocyanate (R-NCO) | Urea | Fine Chemicals, Materials |

| Reductive Amination | Aldehyde (R-CHO) | Secondary Amine | Pharmaceutical Intermediates |

Advanced Materials for Gas Adsorption (e.g., CO2 Capture)

The capture and storage of carbon dioxide (CO₂) is a critical area of research in materials science to mitigate greenhouse gas emissions. One of the most promising strategies involves the use of solid adsorbents with high affinity and selectivity for CO₂. Amine-functionalized porous materials are at the forefront of this research. nih.govdiva-portal.org The basic nitrogen atoms in amines can interact with the acidic CO₂ molecule through Lewis acid-base interactions, leading to efficient capture. mdpi.com

Porous materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs) provide a high surface area scaffold that can be functionalized with amine groups. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net While there is no direct published research on the use of this compound for this purpose, its properties suggest it could be a candidate for such functionalization. The amino group could be incorporated into the structure of a POP during synthesis or grafted onto a pre-existing MOF or POP structure post-synthetically. diva-portal.orgdoi.org

nih.govresearchgate.net| Material Type | Amine Functionality | Key Feature | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Ethylenediamine | Enhanced CO₂ uptake and selectivity due to chemisorption. | |

| Porous Organic Polymer (POP) | Alkyl Amines | Tunable amine density allows for balancing physisorption and chemisorption. |

Q & A

Q. What are the recommended synthetic routes for obtaining 2-Butoxypyridin-4-amine with high purity?

To synthesize this compound, adapt methodologies from analogous pyridine derivatives. A two-step approach is common:

- Step 1 : Introduce the butoxy group via nucleophilic substitution using 4-aminopyridine and 1-bromobutane under basic conditions (e.g., NaH in DMF at 60°C).

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water system) to achieve >95% purity .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and hydrogen bonding. The butoxy chain’s protons (δ 1.2–1.6 ppm) and pyridinamine protons (δ 6.5–8.0 ppm) are diagnostic .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol solution) and refine data using SHELXL .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for CHNO: 166.11 g/mol).

Q. How should researchers handle safety and storage of this compound?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Storage : Keep in airtight containers under inert gas (N) at 4°C to prevent oxidation.

- Emergency Protocols : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amino group’s lone pair (HOMO) may participate in electrophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants via UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature).

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., acetylcholinesterase) and cell viability (MTT assay) to rule out false positives .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, impurity interference) .

Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Ligand Design : Modify the butoxy chain length to sterically tune coordination with metal catalysts (e.g., Pd or Ru complexes).

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation.

- Synchrotron Studies : Analyze catalyst-substrate interactions via X-ray absorption spectroscopy (XAS) .

Methodological Considerations

Retrosynthesis Analysis